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Compound of Interest

(4-Chloro-2-fluoro-phenyil)-
Compound Name:
propynoic acid

Cat. No.: B13165693

Get Quote

\ J

Version: 2.0 | Status: Active | Classification: Corrosive Solid / Reactive Intermediate

Core Identity & Chemical Context

Compound Class: Halogenated Aryl Alkynoic Acids Primary Exemplar: 3-(2-Chloro-6-
fluorophenyl)prop-2-ynoic acid (and related isomers) CAS Registry Number:Variable by isomer
(e.g., 706-06-9 for mono-fluoro analogs; specific isomers often proprietary or custom-
synthesized).[1] Molecular Formula: CoH4CIFO2 Molecular Weight: ~198.58 g/mol

Structural Significance in Drug Discovery

This scaffold combines an electron-deficient aryl ring with a reactive alkyne tail. It is primarily
used to synthesize:

¢ Quinolinones & Chromones: Via cyclization reactions.

+ Covalent Inhibitors: The propynoic acid moiety can be converted into acrylamides or used
directly as an electrophilic trap.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b13165693#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/23879
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13165693?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Click Chemistry Reagents: Precursors for triazole library generation.

Technical Specifications & Physical Properties

Data aggregated from class-based QSAR and analog experimental values.

Property Specification / Value Causality / Insight
) ) ) High lattice energy due to
Physical State Crystalline Solid ] S
carboxylic acid dimerization.
Yellowing indicates oxidation
Color White to Pale Yellow or trace polymerization of the

alkyne.

140-165 °C (Isomer

Melting Point
dependent)

Sharp melting point indicates
high purity; broad range

suggests decarboxylation.

pKa ~2.5-3.0

Significantly stronger acid than
benzoic acid due to the sp-
hybridized carbon's electron-

withdrawing nature.

Solubility DMSO, Methanol, EtOAc

Poor water solubility; requires
organic co-solvents for

biological assays.

Stability Light & Heat Sensitive

The internal alkyne is
susceptible to UV-induced

polymerization or hydration.

Hazards Identification (GHS Classification)

Signal Word:DANGER

Primary Hazard Statements

e H314: Causes severe skin burns and eye damage.[2][3][4] (Category 1B)[2]
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e H302: Harmful if swallowed.[3]

o H335: May cause respiratory irritation.[2][3][4][5]

Senior Scientist Commentary: The "Silent" Hazard

While the acidity (H314) is obvious, the alkyne moiety presents a hidden risk. In the presence
of transition metals (Cu, Pd) or strong bases, this compound can undergo exothermic
decomposition or rapid polymerization. Furthermore, upon thermal decomposition (fire), the
fluorine and chlorine substituents will generate Hydrogen Fluoride (HF) and Hydrogen Chloride
(HCI) gases, requiring specialized respiratory protection beyond standard organic vapor
cartridges.

Safe Handling & Experimental Protocols
A. Weighing & Transfer Workflow (Self-Validating)

Objective: Prevent mucosal damage and cross-contamination during solid handling.

Engineering Control: All weighing must occur inside a Class Il Fume Hood or Powder
Containment Enclosure.

o PPE Layering: Double nitrile gloves (0.11 mm min) + Lab Coat + Goggles. Reasoning:
Single gloves may be permeable to organic solutions of the acid.

» Anti-Static Protocol: Use an ionizing bar or anti-static gun before weighing. Reasoning: The
dry crystalline powder is static-prone; "flying" particles cause invisible surface contamination.

o Neutralization Bath: Keep a beaker of saturated Sodium Bicarbonate (NaHCOs) in the hood.
Dip spatulas immediately after use.

B. Reaction Safety: Cyclization & Coupling

Critical Control Point: Exotherm Management
When coupling this acid (e.g., Sonogashira) or converting it to an acid chloride:

o Ventilation: The formation of the acid chloride (using SOCIz or Oxalyl Chloride) releases HCI
and CO/COs2. This drives the reaction but pressurizes sealed vessels. Never heat in a closed
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system.

* Quenching: Quench reactions into a biphasic mixture (Ilce/Water + Organic Solvent) rather
than adding water to the reaction. The heat of hydration for the propynoic acid moiety is
significant.

C. Visualization: Safety Decision Logic

The following diagram outlines the decision process for handling spills or exposure, integrating
the specific chemical risks.

Incident Detected

Identify Incident Type

Solid/Liquid Spill Personnel Exposure

Containment

1. Isolate Area
2. Cover with NaHCO3 Skin Contact Eye Contact Inhalation
3

. Absorb (Do NOT use water)

Flush 15min + Soap Isotonic Saline Flush 02 Support
(Check for HF burns if thermal) (30 mins) -> ER Monitor for Edema

Click to download full resolution via product page

Figure 1: Incident Response Logic Tree for Corrosive Alkynoic Acids.

Synthesis Workflow & Critical Control Points
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The following workflow illustrates a typical conversion of this intermediate into a heterocycle,
highlighting where safety checks must be inserted.

SCCP 1: Gas Evolution
_______ (Scrub HCI/SO2)
Start: Chlorofluorophenyl Activation ? SCCP 2: Exotherm Control
Propynoic Acid (SOCI2 / Oxalyl Cl) \ __________ > (Ice Bath < 5°C)
Coupling / Cyclization T Temp < 10°C?

(Amine/Hydrazine)
Target Heterocycle

Click to download full resolution via product page

Figure 2: Synthesis Workflow with Safety Critical Control Points (SCCP).

Storage & Stability

o Temperature: Store at 2—8°C (Refrigerated). Room temperature storage often leads to
gradual darkening (decarboxylation).

o Atmosphere: Store under Argon or Nitrogen. The alkyne is prone to oxidation.

o Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas or metal containers
for long-term storage to prevent acetylide formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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